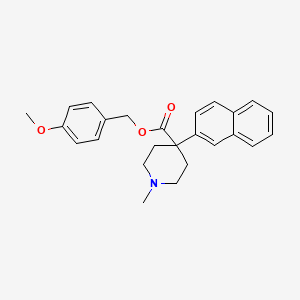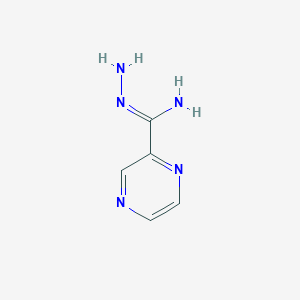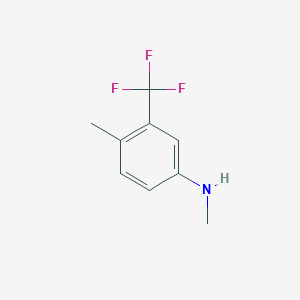
3-(4-Chlorophenyl)-5-(3-(piperidin-1-yl)propyl)isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-5-(3-(piperidin-1-yl)propyl)isoxazole is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(3-(piperidin-1-yl)propyl)isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from a hydroxylamine derivative and an oxidizing agent.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a chlorobenzene derivative with a suitable nucleophile.
Attachment of the Piperidinylpropyl Side Chain: The piperidinylpropyl side chain can be attached through a nucleophilic substitution reaction. This involves the reaction of a piperidine derivative with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-5-(3-(piperidin-1-yl)propyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium hydroxide or electrophilic substitution with halogens.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
科学研究应用
3-(4-Chlorophenyl)-5-(3-(piperidin-1-yl)propyl)isoxazole has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-5-(3-(piperidin-1-yl)propyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(4-Chlorophenyl)-5-(3-(morpholin-4-yl)propyl)isoxazole
- 3-(4-Chlorophenyl)-5-(3-(pyrrolidin-1-yl)propyl)isoxazole
- 3-(4-Chlorophenyl)-5-(3-(azepan-1-yl)propyl)isoxazole
Uniqueness
3-(4-Chlorophenyl)-5-(3-(piperidin-1-yl)propyl)isoxazole is unique due to its specific combination of a chlorophenyl group and a piperidinylpropyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C17H21ClN2O |
|---|---|
分子量 |
304.8 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-5-(3-piperidin-1-ylpropyl)-1,2-oxazole |
InChI |
InChI=1S/C17H21ClN2O/c18-15-8-6-14(7-9-15)17-13-16(21-19-17)5-4-12-20-10-2-1-3-11-20/h6-9,13H,1-5,10-12H2 |
InChI 键 |
KWQSUWUGDDVAJI-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCCC2=CC(=NO2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate](/img/structure/B12341457.png)
![ethyl (2E)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B12341459.png)

![(8S)-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341464.png)

![tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate](/img/structure/B12341471.png)





![[(3S,4S,5S,6R)-6-[[(6S,7S,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B12341512.png)
